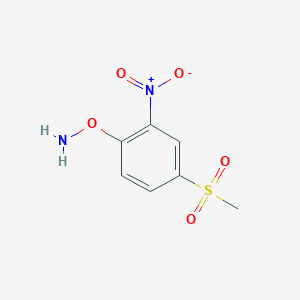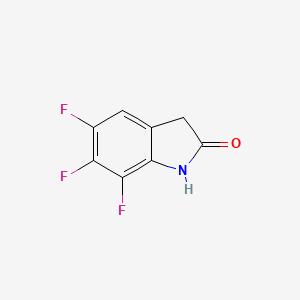
5,6,7-Trifluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The presence of fluorine atoms in the indole ring enhances the compound’s chemical stability, lipophilicity, and biological activity. These properties make this compound a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethanesulfonic acid sodium salt (CF3SO2Na) under mild reaction conditions . This method selectively introduces trifluoromethyl groups at the C2 position of the indole ring, resulting in the formation of 5,6,7-Trifluoroindolin-2-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, is preferred to ensure scalability and sustainability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced indole compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7-Trifluoroindolin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated indole derivatives. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory agent, and central nervous system (CNS) modulator. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for various medical treatments.
Industry: In the industrial sector, this compound is used in the development of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. Additionally, its interaction with CNS receptors can result in neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-2-one: A fluorinated indole derivative with similar chemical properties but fewer fluorine atoms.
5,6,7,8-Tetrafluoroindole: Another fluorinated indole derivative with additional fluorine atoms, resulting in different chemical and biological properties.
2-Trifluoromethylindole: A compound with a trifluoromethyl group at the C2 position, similar to 5,6,7-Trifluoroindolin-2-one.
Uniqueness
This compound is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and biological activity make it a valuable compound for various applications, distinguishing it from other fluorinated indole derivatives.
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5,6,7-trifluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-3-2-5(13)12-8(3)7(11)6(4)10/h1H,2H2,(H,12,13) |
InChI Key |
MQIAVFZXBRVPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C(=C2NC1=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


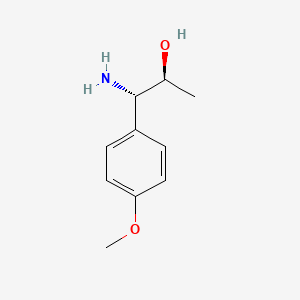
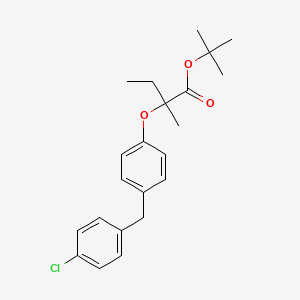
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
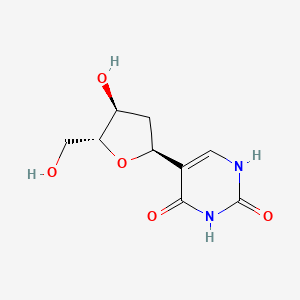
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
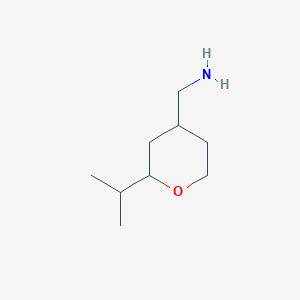
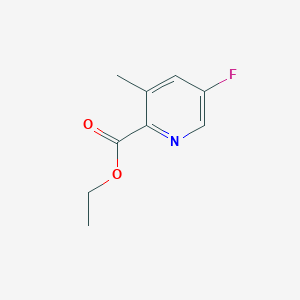
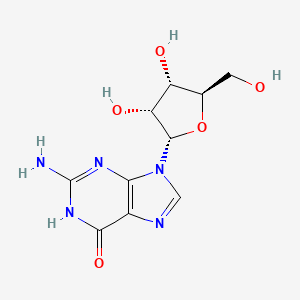
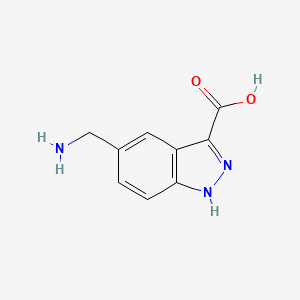
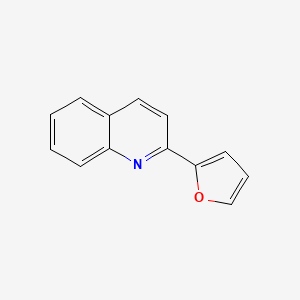
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
